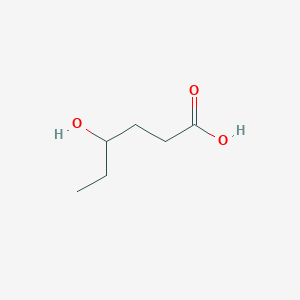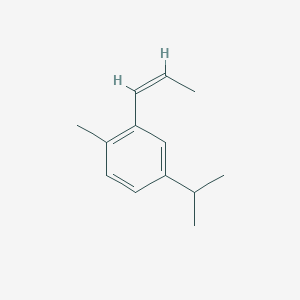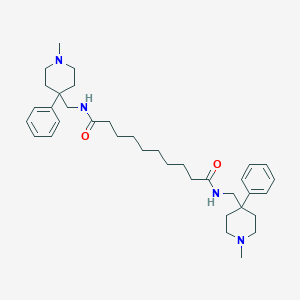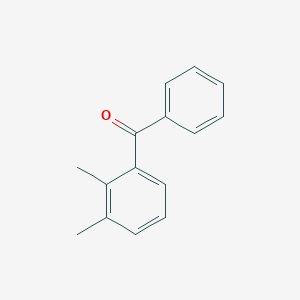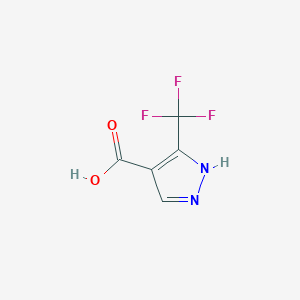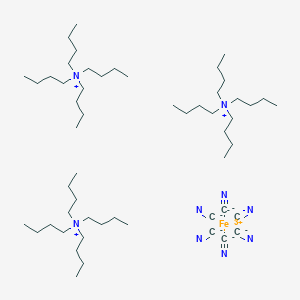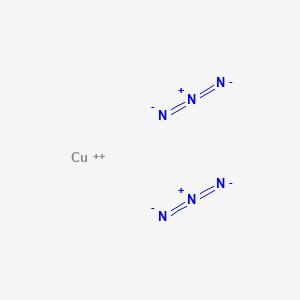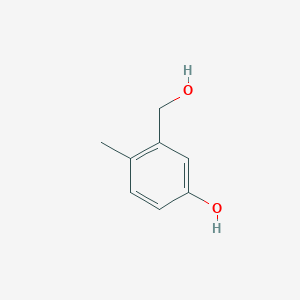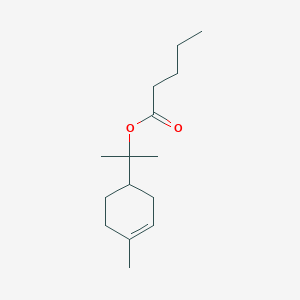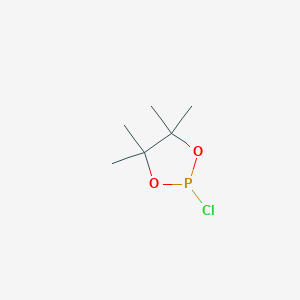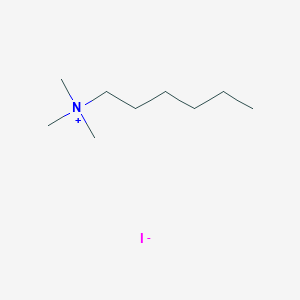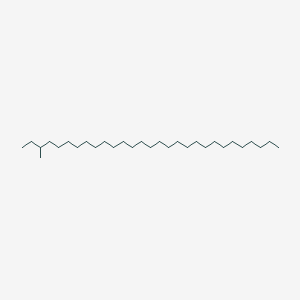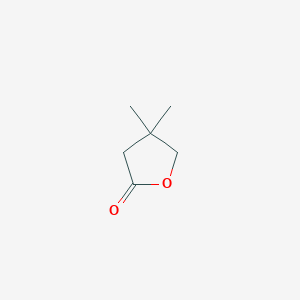
Dihydro-4,4-dimethyl-2(3H)-furanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone and its derivatives involves multiple steps including enzymatic reactions in natural processes and chemical syntheses for industrial applications. Schwab (2013) outlines the biological and synthetic pathways leading to the formation of related compounds, emphasizing the industry's application of various synthetic methods to produce these flavor compounds (Schwab, 2013). Additionally, He Chao-hong (2005) discusses a chemical synthesis route using methylglyoxal as a starting material, exploring the effects of different reaction conditions on yield (He Chao-hong, 2005).
Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: Dihydro-4,4-dimethyl-2(3H)-furanone has been used in the synthesis of multifunctionalized pyrrolo[2,3,4-kl]acridine derivatives . These derivatives have various applications, including their use as stains for dye manufacturing and their fluorescence and chemiluminescence properties have found numerous other applications .
- Methods of Application or Experimental Procedures: The synthesis of these derivatives was facilitated by using silica sulfuric acid (SSA) as a heterogeneous catalyst under microwave irradiation conditions . The reaction could be conducted by using readily available and inexpensive substrates within short periods of 12–15 min. under microwave irradiation .
- Results or Outcomes: The method developed provides several advantages over conventional methods, including milder reaction conditions, operational simplicity, higher yields, short reaction times, and an environmentally friendly procedure .
Application in Analytical Chemistry
- Specific Scientific Field: Analytical Chemistry .
- Summary of the Application: Dihydro-4,4-dimethyl-2(3H)-furanone has been used in the quantification of ketopantoyl lactone .
- Methods of Application or Experimental Procedures: The enantioselective hydrogenation of dihydro-4,4-dimethyl-2(3H)-furanone, catalyzed by a neutral Rhodium (I) aminophosphine-phosphinite complex, yields D-(−)-pantoyl lactone .
- Results or Outcomes: This compound plays a crucial role as an intermediate in the synthesis of various other compounds .
Application in Physical Chemistry
- Specific Scientific Field: Physical Chemistry .
- Summary of the Application: Dihydro-4,4-dimethyl-2(3H)-furanone, also known as 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-, has been studied for its physical properties .
- Methods of Application or Experimental Procedures: The physical properties of this compound, such as its boiling point, have been measured under various conditions .
- Results or Outcomes: The data obtained from these studies are used in various applications, including the development of new materials and the optimization of chemical processes .
Application in Mass Spectrometry
- Specific Scientific Field: Mass Spectrometry .
- Summary of the Application: Dihydro-4,4-dimethyl-2(3H)-furanone, also known as 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-, has been used in mass spectrometry studies .
- Methods of Application or Experimental Procedures: The compound’s mass spectrum was analyzed under electron ionization conditions .
- Results or Outcomes: The data obtained from these studies are used in various applications, including the development of new materials and the optimization of chemical processes .
Application in Asymmetric Hydrogenation
- Specific Scientific Field: Asymmetric Hydrogenation .
- Summary of the Application: Dihydro-4,4-dimethyl-2,3-furandione has been used in the enantioselective hydrogenation of an activated keto compound .
- Methods of Application or Experimental Procedures: This transformation was facilitated by a neutral Rhodium (I) aminophosphine-phosphinite complex, serving as a catalyst for the asymmetric hydrogenation of dihydro-4,4-dimethyl-2,3-furandione .
- Results or Outcomes: The outcome of this reaction plays a crucial role as an intermediate in the synthesis of various other compounds .
Safety And Hazards
If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapours, mist or gas . For personal protection, a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Propriétés
IUPAC Name |
4,4-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAKUZBAAQDJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160731 | |
| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-4,4-dimethyl-2(3H)-furanone | |
CAS RN |
13861-97-7 | |
| Record name | β,β-Dimethyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



